4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
Unfortunately, I couldn’t find a specific description for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine”. However, it’s worth noting that 1,2,4-triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer1.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies21. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives2. However, the specific synthesis process for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” was not found in the retrieved papers.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis23. However, the specific molecular structure analysis for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” was not found in the retrieved papers.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been reported in various studies1. However, the specific chemical reactions for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” were not found in the retrieved papers.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques3. However, the specific physical and chemical properties for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” were not found in the retrieved papers.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Derivatives : A study by Prasad et al. (2021) focused on synthesizing N-substituted pyrrolidine derivatives containing the 1,2,4-triazole ring, which is integral in clinical drugs like Rizatriptan and Ribavirin. They developed a method for creating novel amides and amines derivatives, including those with a 1,2,4-triazole ring, indicating the potential for developing new pharmaceuticals (Prasad et al., 2021).
Structural Studies
- X-ray Diffraction and Theoretical Analysis : Gumus et al. (2018) examined the molecular structure of a similar compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, through X-ray diffraction and theoretical calculations. This provides a basis for understanding the physical and chemical properties of similar compounds, including 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine (Gumus et al., 2018).
Potential Therapeutic Applications
- Anti-inflammatory Agents : Research by Moloney (2001) on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to the target compound, underscores the potential of such molecules as anti-inflammatory agents. This suggests that compounds with similar structures might have therapeutic applications in treating inflammation (Moloney, 2001).
Novel Synthetic Approaches
- Development of Pyrrolylpyridines : Nedolya et al. (2015) described a novel synthesis approach for pyrrolylpyridines, compounds combining pyrrole and pyridine rings. Their research provides insight into creating new molecules with enhanced properties, relevant to the synthesis of 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine (Nedolya et al., 2015).
Safety And Hazards
The safety and hazards of 1,2,4-triazole derivatives have been evaluated in various studies4. However, the specific safety and hazards for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” were not found in the retrieved papers.
Future Directions
The future directions for the research on 1,2,4-triazole derivatives could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards21. However, the specific future directions for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” were not found in the retrieved papers.
Please note that this analysis is based on the information available and retrieved papers. For a more comprehensive and specific analysis, further research and studies would be required.
properties
IUPAC Name |
4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-7-14-6-16(15-7)11-10-8(3-4-12-10)9(17-2)5-13-11/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEUJLHVKKTHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580925 | |
Record name | 4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70580925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
676491-46-6 | |
Record name | 4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70580925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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